2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
2-Amino-1-(piperazin-1-yl)ethan-1-one, also known as 2-oxo-2-(1-piperazinyl)ethanamine, is a chemical compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(piperazin-1-yl)ethan-1-one is 1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Antiviral Research
2-Amino-1-(piperazin-1-yl)ethan-1-one derivatives have been studied for their potential as antiviral agents, particularly against HIV. Research involving the synthesis of piperazinyl-nitroimidazole derivatives showed promising results in anti-HIV-1 and anti-HIV-2 activities, indicating the compound's potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antimicrobial and Antifungal Activities
The compound's derivatives have also been explored for their antimicrobial and antifungal properties. For instance, novel multifunctional ligands incorporating 2-chloro-3-amino-1,4-naphthoquinone and piperazine showed strong fluorescence emission and exhibited broad-spectrum antimicrobial activity against several pathogens, revealing potential as superior antibacterial agents compared to conventional drugs (Verma & Singh, 2015).
Antitumor Applications
Research into piperazine-based tertiary amino alcohols and their dihydrochlorides has highlighted their impact on tumor DNA methylation processes in vitro. This indicates a potential application in anticancer strategies, particularly in influencing genetic regulation within tumor cells (Hakobyan et al., 2020).
Synthetic Applications in Organic Chemistry
Beyond biomedical applications, 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride and its derivatives have been utilized in the synthesis of various organic compounds. For example, they've been involved in the preparation of 2,4-diamino-6,7-dimethoxyquinazolines as alpha 1-adrenoceptor antagonists, highlighting the compound's versatility in creating pharmacologically active molecules (Campbell et al., 1987).
Luminescence and Photo-induced Electron Transfer
Piperazine substituted naphthalimides have been synthesized and their luminescent properties studied, revealing potential applications in fluorescence and photo-induced electron transfer processes. This opens avenues in the development of novel photonic materials and sensors (Gan, Chen, Chang, & Tian, 2003).
Properties
IUPAC Name |
2-amino-1-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5-6(10)9-3-1-8-2-4-9;;/h8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOBMRVEJGRQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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